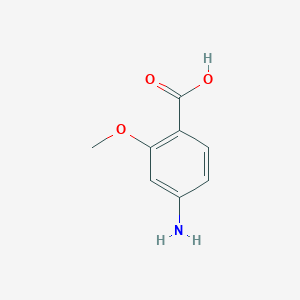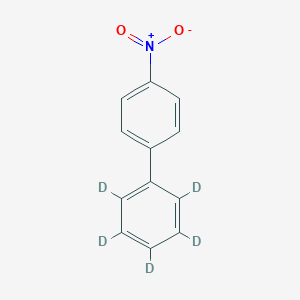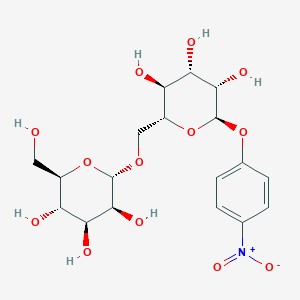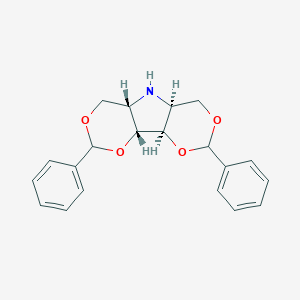
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Overview
Description
Synthesis Analysis
The synthesis of iminosugars like 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol involves intricate organic reactions, aiming for high specificity and yield. A relevant example is the synthesis of related iminosugars, where efficient methods have been developed to obtain these compounds with high regioselectivity and stereocontrol. Techniques such as metal trifluoromethanesulfonate-catalyzed regioselective ring opening and stereoselective synthesis strategies utilizing asymmetric dihydroxylation have been reported (Csíki & Fügedi, 2010), (Wang et al., 2002).
Molecular Structure Analysis
The molecular structure of iminosugars, including 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, is characterized by their imino (C=N) and sugar-like frameworks, which mimic the structure of natural sugars but with a nitrogen atom replacing the oxygen in the ring. This structural motif is central to their potential biological activities and chemical properties.
Chemical Reactions and Properties
Iminosugars undergo various chemical reactions, reflecting their functional groups' reactivity. For instance, iminosugars are synthesized through routes that may involve nucleophilic additions, ring-closing metathesis, and dihydroxylation steps. These reactions underscore the compounds' versatile reactivity and the potential for generating diverse derivatives with varying chemical properties (Madhan & Rao, 2003).
Physical Properties Analysis
The physical properties of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data on this compound might not be readily available, similar iminosugars typically exhibit properties that make them suitable for various applications in synthesis and research.
Chemical Properties Analysis
The chemical properties of iminosugars are largely determined by their imino and dideoxy sugar structure, which imparts unique reactivity patterns. These compounds can act as glycosidase inhibitors, bind to enzymes, and participate in a range of chemical transformations, highlighting their chemical versatility and the potential for functionalization and application in diverse chemical contexts (Fleet et al., 1984).
Scientific Research Applications
Synthesis and Isomerization Studies
The compound has been utilized in the synthesis and isomerization studies of azasugars, which are important in the development of glycosidase inhibitors. For example, N-Benzyl-3,4-di-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol and L-gulitol undergo easy isomerization, which allows access to various related compounds, demonstrating its role in synthetic chemistry and potential applications in drug development (Poitout, Merrer, & Depezay, 1996).
Derivatives and Biological Activity
The synthesis of 1,6-diamino-2,5-anhydro-1,6-dideoxy-L-iditol and its derivatives has been explored, starting from 2,4-O-benzylidene-1,6-di-O-tosyl-D-glucitol. This research highlights the compound's versatility in generating structures that were evaluated for biological activity, though no muscarine-like activity was observed (Kuszmann & Pelczer, 1981).
Glycosidase Inhibitors
Another study focused on synthesizing new analogues of salacinol, a naturally occurring glycosidase inhibitor, where analogues containing an additional hydroxymethyl group at C-1 were developed. This modification aims to enhance interactions within the active site of glycosidase enzymes, illustrating the compound's application in modifying and improving glycosidase inhibitors (Nasi & Pinto, 2006).
Unambiguous Syntheses and Characterization
Research has also involved the unambiguous synthesis and characterization of similar compounds, correcting previous misidentifications and providing clear pathways for their synthesis. This work underscores the importance of accurate characterization in the development of synthetic methodologies and potential therapeutic agents (Csíki & Fügedi, 2010).
Regioselective Synthesis
Another application demonstrated the regioselective synthesis of related compounds, such as 1,4-dideoxy-1,4-imino-L-xylitol, utilizing metal trifluoromethanesulfonate-catalyzed methods. This showcases the compound's role in facilitating selective synthetic routes, which is crucial for the efficient production of specific inhibitors (Wang et al., 2002).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. It is intended for research use only, and not for diagnostic or therapeutic use1.
Future Directions
The future directions for the use of this compound are not specified in the search results. As a research chemical, its future applications would likely depend on the outcomes of ongoing studies in the field.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNORDFNLLOEI-KCNXKABGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449845 | |
| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |
CAS RN |
1246812-42-9 | |
| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



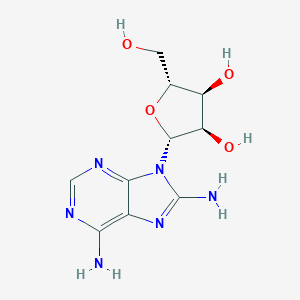
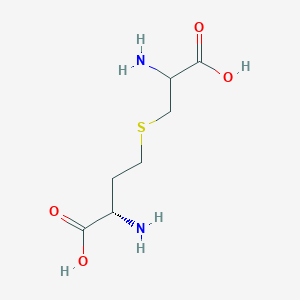
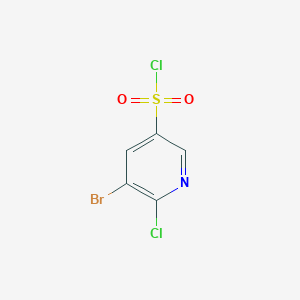
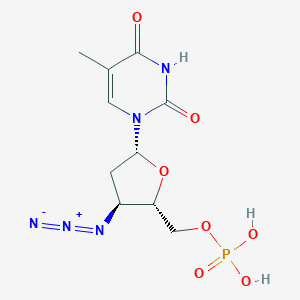
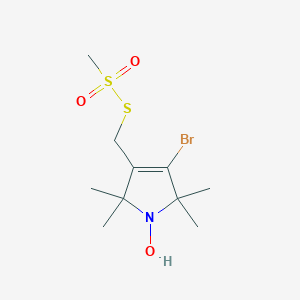
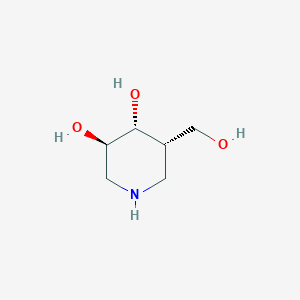
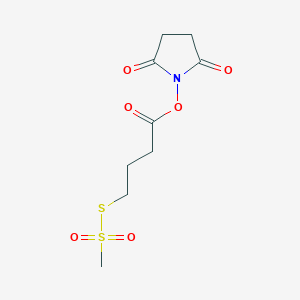
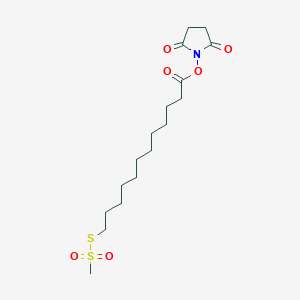
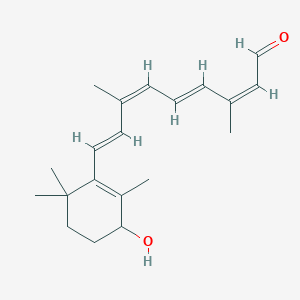
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
